The compound (1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a complex organic molecule characterized by its unique stereochemistry and functional groups. It features a cyclopentane backbone with hydroxyl and ethoxy substituents, a triazolo-pyrimidine moiety, and a sulfanyl group attached to a heptadeuteriopropyl chain. The presence of deuterium isotopes in the propyl group suggests potential applications in isotopic labeling studies.
The molecular formula of this compound is , with a molecular weight of approximately 511.621 g/mol. Its structure can be represented by the following SMILES notation:
Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities, including:
Specific biological assays would be required to evaluate the activity of this compound against targeted diseases.
The synthesis of this compound likely involves multi-step synthetic pathways typical for complex organic molecules. General steps may include:
Detailed synthetic procedures would require specific reagents and conditions tailored to each reaction step.
This compound has potential applications in:
Interaction studies could focus on:
Such studies would provide insights into the mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with (1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol. Notable examples include:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ticagrelor | Pyrimidine derivative with amino and hydroxy groups | Antiplatelet agent |
| MKT-077 | Rhodacyanine analogue with triazole ring | Antitumor activity |
| Other Triazole Derivatives | Various substitutions on triazole-pyrimidine framework | Antiviral and anticancer properties |
The uniqueness of the target compound lies in its specific stereochemistry and the incorporation of deuterium into its structure, which may enhance its pharmacokinetic properties compared to similar compounds.